{4-[(Pentafluorophenyl)thio]phenyl}amine
CAS No.: 1415719-40-2
Cat. No.: VC2712139
Molecular Formula: C12H6F5NS
Molecular Weight: 291.24 g/mol
* For research use only. Not for human or veterinary use.
![{4-[(Pentafluorophenyl)thio]phenyl}amine - 1415719-40-2](/images/structure/VC2712139.png)
CAS No. | 1415719-40-2 |
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Molecular Formula | C12H6F5NS |
Molecular Weight | 291.24 g/mol |
IUPAC Name | 4-(2,3,4,5,6-pentafluorophenyl)sulfanylaniline |
Standard InChI | InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2 |
Standard InChI Key | LPZZLSQPBGTFQO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES | C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2F)F)F)F)F |
Basic Information and Structural Characteristics
{4-[(Pentafluorophenyl)thio]phenyl}amine is an organic compound characterized by a thio-bridged structure connecting a pentafluorophenyl moiety to an aniline group. This distinctive molecular architecture contributes to its unique chemical properties and potential applications in various fields.
Chemical Identity
The compound is identified by several key parameters that define its molecular identity, as shown in Table 1.
Table 1: Chemical Identity Parameters of {4-[(Pentafluorophenyl)thio]phenyl}amine
Parameter | Value |
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CAS No. | 1415719-40-2 |
VCID | VC2712139 |
Molecular Formula | C₁₂H₆F₅NS |
Molecular Weight | 291.24 g/mol |
IUPAC Name | 4-(2,3,4,5,6-pentafluorophenyl)sulfanylaniline |
Standard InChI | InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2 |
Standard InChIKey | LPZZLSQPBGTFQO-UHFFFAOYSA-N |
PubChem Compound ID | 71668913 |
Structural Features
The compound consists of two main structural components connected by a sulfur atom:
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A pentafluorophenyl group (C₆F₅): A benzene ring with all five hydrogen atoms replaced by fluorine atoms.
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An aniline group (C₆H₄NH₂): A benzene ring with an amino group (-NH₂) at the para position.
These two aromatic rings are connected via a thio (-S-) bridge, with the amino group positioned para to the sulfur linkage. This arrangement creates a linear molecular structure with specific electronic properties influenced by both the electron-withdrawing nature of the pentafluorophenyl group and the electron-donating character of the amino group.
Physical and Chemical Properties
Physical Properties
While comprehensive experimental data on the physical properties of {4-[(Pentafluorophenyl)thio]phenyl}amine is limited in the literature, certain properties can be inferred from its molecular structure and related compounds.
The compound likely exists as a crystalline solid at room temperature, similar to other aromatic amines and thioethers. Its melting and boiling points would be influenced by the presence of the fluorine atoms, which typically increase thermal stability compared to non-fluorinated analogs.
Chemical Properties
The chemical behavior of {4-[(Pentafluorophenyl)thio]phenyl}amine is determined by several key functional groups:
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Amino Group (-NH₂): Provides basic character and nucleophilicity, enabling the compound to participate in various reactions including:
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Nucleophilic substitutions
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Condensation reactions
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Formation of amides and imines
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Diazotization reactions
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Thioether Linkage (-S-): Contributes to the compound's ability to:
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Act as a soft nucleophile
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Coordinate with transition metals
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Undergo oxidation to sulfoxides and sulfones
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Pentafluorophenyl Group: The presence of five fluorine atoms significantly affects the electronic properties of the molecule by:
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Creating a strong electron-withdrawing effect
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Enhancing stability against oxidation
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Increasing lipophilicity
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Providing resistance to metabolic degradation
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The pentafluorophenyl moiety is particularly significant as it enhances binding affinity and specificity to molecular targets such as enzymes or receptors, making it valuable for applications requiring high specificity and stability.
Synthetic Approaches
The synthesis of {4-[(Pentafluorophenyl)thio]phenyl}amine likely involves specialized methods due to the presence of the pentafluorophenyl group and the thioether linkage.
Ullmann Coupling Strategy
Based on related chemistry, a probable synthetic route involves Ullmann coupling between aryl iodides and aryl thiols . This approach would allow for the formation of the thioether linkage between the pentafluorophenyl and aniline components.
Potential Synthetic Pathway:
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Preparation of pentafluorophenyl thiolate from pentafluorobenzene
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Coupling with 4-iodoaniline or a protected derivative
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Subsequent deprotection if necessary
Palladium-Catalyzed Synthesis
Palladium-catalyzed C–S bond formation represents another viable approach. Research on non-directed C–H arylation of anisole derivatives via Pd/S,O-ligand catalysis suggests that similar methodology could be applied to synthesize the target compound .
The reaction conditions might involve:
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Pd(OAc)₂ as catalyst
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S,O-ligands, particularly those bearing pentafluorophenyl groups
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Specific solvent systems such as HFIP/H₂O mixtures
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Controlled temperature conditions (40-60°C)
Applications and Research Significance
Pharmaceutical Relevance
{4-[(Pentafluorophenyl)thio]phenyl}amine and structurally related compounds have shown potential in the development of pharmaceutical agents, particularly in the following areas:
Enzyme Inhibition
The compound's structure suggests potential application in the development of enzyme inhibitors. Research indicates that compounds containing similar structural features have been investigated as Purine Nucleoside Phosphorylase (PNP) inhibitors . PNP inhibitors have therapeutic applications in:
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Treatment of T-cell malignancies
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Management of bacterial infections, particularly those caused by Mycobacterium tuberculosis
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Control of parasitic infections
Drug Design Considerations
The pentafluorophenyl group offers several advantages in drug design:
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Enhanced Metabolic Stability: Fluorinated compounds typically show increased resistance to metabolic degradation
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Improved Binding Affinity: The electron-withdrawing properties modify electronic distribution
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Increased Lipophilicity: Facilitates passage through cell membranes
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Unique Hydrogen Bonding: Fluorine can participate as a hydrogen bond acceptor
Structure-Activity Relationships
Research on PNP inhibitors has revealed important structure-activity relationships for compounds containing pentafluorophenyl groups. Studies have shown that substituents at specific positions on the phenyl ring can significantly influence selectivity and potency .
For example, compounds featuring pentafluorophenoxy groups demonstrated selectivity toward pathogenic targets over human enzymes, with selectivity factors as high as 84-fold in some cases . This suggests that {4-[(Pentafluorophenyl)thio]phenyl}amine might exhibit similar selective binding properties, making it potentially valuable in the design of targeted therapeutic agents.
Comparative Analysis
Comparison with Related Compounds
To better understand the unique properties of {4-[(Pentafluorophenyl)thio]phenyl}amine, it is instructive to compare it with structurally related compounds.
Table 2: Comparative Analysis of {4-[(Pentafluorophenyl)thio]phenyl}amine and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
---|---|---|---|---|
{4-[(Pentafluorophenyl)thio]phenyl}amine | C₁₂H₆F₅NS | 291.24 | Base structure | Combination of electron-withdrawing and electron-donating groups |
4-(Phenylthio)aniline | C₁₂H₁₁NS | 201.29 | Non-fluorinated phenyl group | Higher electron density on phenyl ring; more nucleophilic |
4,4'-Thiodianiline | C₁₂H₁₂N₂S | Variable | Two amino groups | Enhanced nucleophilicity; potential carcinogen |
4-{[(4-Fluorophenyl)sulfanyl]methyl}aniline | C₁₃H₁₂FNS | Variable | Contains methylene bridge; single F atom | More conformational flexibility |
Electronic Effects
The pentafluorophenyl group in {4-[(Pentafluorophenyl)thio]phenyl}amine exerts strong electronic effects on the molecule:
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Electron Withdrawal: The five fluorine atoms significantly reduce electron density in the pentafluorophenyl ring
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Polarization of the Sulfur Bond: The electron-withdrawing effect modifies the electronic character of the thioether linkage
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Effect on Amino Group: The distant pentafluorophenyl group likely exerts minimal direct electronic influence on the amino group
These electronic properties make the compound particularly interesting for applications where precise tuning of electronic distribution is required.
Research Applications and Future Directions
Current Research Applications
Current research involving compounds with pentafluorophenyl groups and similar structural features suggests several potential applications for {4-[(Pentafluorophenyl)thio]phenyl}amine:
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Medicinal Chemistry: Development of enzyme inhibitors and other therapeutic agents
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Materials Science: Potential use in the creation of functional materials with specific electronic or optical properties
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Catalysis: Possible applications in transition metal catalysis as ligands or precursors
Research into PNP inhibitors containing pentafluorophenyl substituents has shown promising results, with some compounds exhibiting IC₅₀ values as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP . This suggests that {4-[(Pentafluorophenyl)thio]phenyl}amine might serve as a valuable scaffold for the development of similar inhibitors.
Future Research Directions
Several research directions could be pursued to further explore the potential of {4-[(Pentafluorophenyl)thio]phenyl}amine:
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Structure-Activity Relationship Studies: Systematic investigation of derivatives with modifications to the amino group or the thioether linkage
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Coordination Chemistry: Exploration of the compound's ability to act as a ligand in metal complexes
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Synthetic Methodology Development: Refinement of synthetic approaches to improve yields and enable large-scale production
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Biological Activity Screening: Evaluation of the compound's activity against various biological targets
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Materials Applications: Investigation of potential uses in electronic or photonic materials
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